- Identification of false positives in "HTS hits to lead": The application of Bayesian models in HTS triage to rapidly deliver a series of selective TRPV4 antagonists, MedChemComm, 2013, 4(1), 244-251
Cas no 934664-42-3 (tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate)
934664-42-3 structure
Product Name:tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
CAS No:934664-42-3
MF:C9H15NO3
MW:185.220302820206
MDL:MFCD19443902
CID:2102181
PubChem ID:66521770
Update Time:2024-10-26
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2-OXA-5-AZASPIRO[2.3]HEXANE-5-CARBOXYLIC ACID TERT-BUTYL ESTER
- 1,1-dimethylethyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
- tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
- tert-Butyl 1-oxa-5-azaspiro[2.3]hexan-5-carboxylate
- J-510182
- Z1251416072
- CS-0048471
- SCHEMBL1489016
- EN300-211687
- tert-butyl1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
- AKOS015950458
- DB-328700
- AS-52730
- MFCD19443902
- 934664-42-3
- SB40793
- P15558
- JYLOFVXRGBRINO-UHFFFAOYSA-N
- SY099130
- 5-Boc-1-oxa-5-azaspiro[2.3]hexane
- oxa-5-azaspiro[2.3]hexane-5-carboxylic acid tert-butyl ester
- F1905-8098
-
- MDL: MFCD19443902
- Inchi: 1S/C9H15NO3/c1-8(2,3)13-7(11)10-4-9(5-10)6-12-9/h4-6H2,1-3H3
- InChI Key: JYLOFVXRGBRINO-UHFFFAOYSA-N
- SMILES: O=C(N1CC2(CO2)C1)OC(C)(C)C
Computed Properties
- Exact Mass: 185.10519334g/mol
- Monoisotopic Mass: 185.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 42.1Ų
Experimental Properties
- Boiling Point: 259.5±33.0°C at 760 mmHg
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Inert atmosphere,2-8°C
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-211687-100mg |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 95.0% | 100mg |
$300.0 | 2022-02-28 | |
| Enamine | EN300-211687-250mg |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 95.0% | 250mg |
$342.0 | 2022-02-28 | |
| Enamine | EN300-211687-500mg |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 95.0% | 500mg |
$385.0 | 2022-02-28 | |
| Enamine | EN300-211687-1000mg |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 95.0% | 1g |
$428.0 | 2022-02-28 | |
| Enamine | EN300-211687-2500mg |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 95.0% | 2500mg |
$733.0 | 2022-02-28 | |
| Enamine | EN300-211687-5000mg |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 95.0% | 5g |
$1240.0 | 2022-02-28 | |
| Enamine | EN300-211687-10000mg |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 95.0% | 10g |
$2254.0 | 2022-02-28 | |
| Chemenu | CM219144-1g |
tert-Butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 97% | 1g |
$583 | 2021-08-04 | |
| Chemenu | CM219144-5g |
tert-Butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 97% | 5g |
$1748 | 2021-08-04 | |
| TRC | T205780-10mg |
tert-Butyl 1-Oxa-5-azaspiro[2.3]hexane-5-carboxylate |
934664-42-3 | 10mg |
$ 50.00 | 2022-06-03 |
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ; 0 °C → 25 °C; 7 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 18 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 18 h, 25 °C
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 2 d, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water
Reference
- Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973), ACS Medicinal Chemistry Letters, 2012, 3(5), 416-421
Production Method 3
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 2 d, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt
Reference
- N-Acylazetidine derivatives as MEK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 2 d, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water
Reference
- Preparation of azetidines as MEK kinase inhibitors for the treatment of proliferative diseases, especially cancer, World Intellectual Property Organization, , ,
Production Method 5
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 48 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Reference
- Imidazo[5,1-a]isoindoline derivatives as TDO2 inhibitors and their preparation, United States, , ,
Production Method 6
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 5 h, rt
Reference
- Spiro-heterocyclic compound, its preparing method and application as RORγt inhibitor, China, , ,
Production Method 7
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 2 d, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt
Reference
- Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm, World Intellectual Property Organization, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 48 h, 25 °C
1.2 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water
1.2 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water
Reference
- Preparation of non-fused tricyclic compounds for the treatment of cancer, World Intellectual Property Organization, , ,
Production Method 9
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 30 °C; 40 h, 30 °C
Reference
- Related orphan receptor γ regulator and its pharmaceutically acceptable salt, China, , ,
Production Method 10
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 0 °C
1.2 Reagents: Isopropanol ; 10 min, 0 °C; 0 °C → rt; 19 h, rt; rt → 0 °C; 0 °C; 2 h, 0 °C → rt; rt; rt → 0 °C
1.3 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 0 °C → 10 °C; 30 min
1.2 Reagents: Isopropanol ; 10 min, 0 °C; 0 °C → rt; 19 h, rt; rt → 0 °C; 0 °C; 2 h, 0 °C → rt; rt; rt → 0 °C
1.3 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 0 °C → 10 °C; 30 min
Reference
- Preparation of triazolopyridine derivatives for use as PIM kinase inhibitors, World Intellectual Property Organization, , ,
Production Method 11
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 48 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Reference
- Preparation of imidazoisoindole compounds as TDO2 inhibitors, World Intellectual Property Organization, , ,
Production Method 12
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; cooled; overnight, rt
Reference
- Preparation of 10a-azalide compounds having 4-membered ring structure as antibacterial agents, World Intellectual Property Organization, , ,
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Raw materials
- tert-butyl 3-methylideneazetidine-1-carboxylate
- Tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate
- Tert-butyl 3-(bromomethyl)-3-hydroxyazetidine-1-carboxylate
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Preparation Products
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:934664-42-3)tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Order Number:A901009
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:07
Price ($):299.0
Email:sales@amadischem.com
tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate Related Literature
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
934664-42-3 (tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate) Related Products
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:934664-42-3)tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Purity:99%
Quantity:1g
Price ($):299.0